molecular formula C10H18O2 B6205254 3-oxaspiro[5.5]undecan-9-ol CAS No. 2768327-27-9

3-oxaspiro[5.5]undecan-9-ol

Cat. No. B6205254
CAS RN: 2768327-27-9
M. Wt: 170.2
InChI Key:
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Description

3-oxaspiro[5.5]undecan-9-ol, also known as 3-OSU, is a naturally occurring organic compound that has been studied extensively for its potential applications in the field of chemistry and medicine. 3-OSU is a cyclic ether compound with a molecular weight of 154.24 g/mol, and a melting point of -50°C. It is a colourless liquid with a faint odour and is soluble in water. 3-OSU is a member of the spiro-oxane family of compounds, which have been studied for their potential applications in drug discovery and development.

Mechanism of Action

The mechanism of action of 3-oxaspiro[5.5]undecan-9-ol is not fully understood. However, it is believed to be involved in a variety of biochemical and physiological processes. It has been proposed that 3-oxaspiro[5.5]undecan-9-ol may act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory compounds such as prostaglandins and leukotrienes. 3-oxaspiro[5.5]undecan-9-ol may also act as a ligand for certain nuclear receptors, such as the estrogen receptor, which has been linked to the regulation of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-oxaspiro[5.5]undecan-9-ol have not been fully elucidated. However, it has been proposed that 3-oxaspiro[5.5]undecan-9-ol may have anti-inflammatory, anti-cancer, and anti-viral properties. It has also been suggested that 3-oxaspiro[5.5]undecan-9-ol may have neuroprotective and antioxidant effects.

Advantages and Limitations for Lab Experiments

3-oxaspiro[5.5]undecan-9-ol is a relatively stable compound and is easy to synthesize in the laboratory. It is also relatively non-toxic and has low toxicity in animal models. However, 3-oxaspiro[5.5]undecan-9-ol may be difficult to purify and may require the use of chromatography techniques. Additionally, 3-oxaspiro[5.5]undecan-9-ol is a relatively small molecule and may not be suitable for the synthesis of larger molecules.

Future Directions

The potential applications of 3-oxaspiro[5.5]undecan-9-ol are still being explored. Future research should focus on the biochemical and physiological effects of 3-oxaspiro[5.5]undecan-9-ol and its potential therapeutic applications. Additionally, further research should be conducted to better understand the mechanism of action of 3-oxaspiro[5.5]undecan-9-ol and its potential interactions with other compounds. Other potential future directions include the development of more efficient synthesis methods and the study of the structure-activity relationships of 3-oxaspiro[5.5]undecan-9-ol.

Synthesis Methods

3-oxaspiro[5.5]undecan-9-ol can be synthesized via a variety of methods, including the use of a Grignard reaction, a hydrolysis reaction, and a Wittig reaction. In the Grignard reaction, an aldehyde is reacted with an alkyl halide to produce the desired 3-oxaspiro[5.5]undecan-9-ol product. In the hydrolysis reaction, an alcohol is reacted with an acid catalyst to produce 3-oxaspiro[5.5]undecan-9-ol. In the Wittig reaction, a phosphonium salt is reacted with an alkene to produce 3-oxaspiro[5.5]undecan-9-ol.

Scientific Research Applications

3-oxaspiro[5.5]undecan-9-ol has been studied extensively for its potential applications in the field of chemistry and medicine. It has been used as a model compound for the study of the structure and reactivity of spiro-oxanes. It has also been studied for its potential applications in drug discovery and development. 3-oxaspiro[5.5]undecan-9-ol has been used as an intermediate in the synthesis of a variety of compounds, including antibiotics, antivirals, and anti-cancer drugs.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-oxaspiro[5.5]undecan-9-ol involves the formation of a spirocyclic ring system through a cyclization reaction. The starting material for this synthesis is a linear precursor containing a ketone and an alcohol functional group. The ketone group will be used to form the spirocyclic ring, while the alcohol group will be protected during the reaction to prevent unwanted side reactions. The protected alcohol group will then be deprotected to yield the final product.", "Starting Materials": [ "1-decanol", "2-butanone", "p-toluenesulfonic acid", "triethylamine", "dichloromethane", "sodium bicarbonate", "magnesium sulfate", "methanol", "acetic acid", "sodium borohydride", "hydrochloric acid", "sodium hydroxide" ], "Reaction": [ "1. Protection of the alcohol group in 1-decanol using acetic anhydride and triethylamine to yield 1-acetoxydecane.", "2. Reaction of 1-acetoxydecane with 2-butanone in the presence of p-toluenesulfonic acid as a catalyst to form the spirocyclic ring system and yield the protected product.", "3. Deprotection of the alcohol group using hydrochloric acid in methanol to yield the final product, 3-oxaspiro[5.5]undecan-9-ol.", "4. Purification of the final product using dichloromethane and sodium bicarbonate, followed by drying over magnesium sulfate and recrystallization from methanol." ] }

CAS RN

2768327-27-9

Molecular Formula

C10H18O2

Molecular Weight

170.2

Purity

95

Origin of Product

United States

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